N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it exhibits a molecular weight of approximately 498.0 g/mol. The compound is characterized by its unique structure, which includes an imidazolidine ring, contributing to its biological activity and potential applications in medicinal chemistry.
Source and Classification
This compound has been cataloged in various chemical databases, including PubChem, where it is recognized for its potential as a research chemical. It falls under the classification of thioxoimidazolidin derivatives, which are known for their biological activity, particularly in inhibiting specific enzymes involved in cell cycle regulation.
The synthesis of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and purity of the reactions.
The compound's InChI key is DAHKUTVPUAAAPV-UHFFFAOYSA-N
, which provides a unique identifier for database searches. The structural complexity rating indicates that it possesses multiple functional groups that contribute to its reactivity and biological properties.
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can participate in various chemical reactions, including:
These reactions are typically studied under controlled laboratory conditions using solvents like dimethyl sulfoxide or methanol, with catalysts as necessary to enhance reaction rates.
The mechanism of action for N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide primarily involves inhibition of cyclin-dependent kinases (CDKs). This inhibition disrupts cell cycle progression, making it a candidate for cancer therapy.
Research indicates that compounds with similar structures can effectively inhibit CDK9, leading to apoptosis in cancer cells. The specific binding affinity and inhibition kinetics would require further investigation through biochemical assays.
Relevant analyses include melting point determination and spectroscopic studies (NMR, IR) to confirm structural integrity and purity.
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific uses:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9